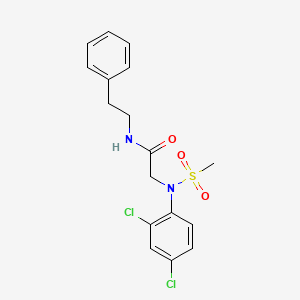![molecular formula C21H21N3O4S2 B4847555 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4847555.png)
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide, commonly known as PBOX-15, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. PBOX-15 is a small molecule that is capable of inducing apoptosis or programmed cell death in cancer cells, making it a promising candidate for developing new cancer therapies.
Mécanisme D'action
The mechanism of action of PBOX-15 involves the activation of the mitochondrial pathway of apoptosis. PBOX-15 induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have several biochemical and physiological effects on cancer cells. PBOX-15 induces the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. PBOX-15 also inhibits the activity of the proteasome, which is involved in the degradation of proteins, leading to the accumulation of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PBOX-15 in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for studying the molecular mechanisms of apoptosis. However, one of the limitations of using PBOX-15 is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on PBOX-15. One potential direction is to investigate the combination of PBOX-15 with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its effectiveness. Another direction is to explore the potential use of PBOX-15 in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the molecular mechanisms of PBOX-15 and its potential side effects.
In conclusion, PBOX-15 is a promising compound with potential applications in cancer treatment. Its ability to induce apoptosis in cancer cells makes it a valuable tool for studying the molecular mechanisms of apoptosis. Further research is needed to fully understand its potential applications and limitations.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential applications in cancer treatment. Several studies have shown that PBOX-15 induces apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. PBOX-15 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c25-20(16-8-10-19(11-9-16)30(26,27)24-12-4-5-13-24)23-21-22-17(15-29-21)14-28-18-6-2-1-3-7-18/h1-3,6-11,15H,4-5,12-14H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIVLDKWOFBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4847475.png)
![methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4847480.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B4847516.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4847526.png)
![3-({[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4847534.png)
![4-[(5-methyl-2-thienyl)sulfonyl]morpholine](/img/structure/B4847536.png)
![1-phenyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4847548.png)
![2-(allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4847562.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![N,1-bis(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4847575.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![2,4-dichloro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4847587.png)